ethyl 3-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound belonging to the class of esters. It features a pyrazole ring substituted with chloro and methylphenyl groups, making it a compound of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The chloro and methylphenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylphenyl groups can be introduced using Friedel-Crafts alkylation.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 3-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylphenyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 3-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate can be compared with similar compounds such as:
Ethyl 3-[4-chloro-3,5-diphenyl-1H-pyrazol-1-yl]propanoate: Lacks the methyl groups, which may affect its biological activity and binding affinity.
Ethyl 3-[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]propanoate: Contains a bromo group instead of a chloro group, potentially altering its reactivity and biological effects.
Ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate: Features methoxy groups instead of methyl groups, which may influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
ethyl 3-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C22H23ClN2O2/c1-4-27-19(26)13-14-25-22(18-11-7-16(3)8-12-18)20(23)21(24-25)17-9-5-15(2)6-10-17/h5-12H,4,13-14H2,1-3H3 |
InChI Key |
AHUAYUBGCGOTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)C)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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